REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3](=O)[CH2:4][C:5](=O)[CH2:6][CH3:7].O.[NH2:11][NH2:12]>C(O)C>[CH2:2]([C:3]1[CH:4]=[C:5]([CH2:6][CH3:7])[NH:12][N:11]=1)[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CCC(CC(CC)=O)=O
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
producing an exotherm that
|
Type
|
TEMPERATURE
|
Details
|
was cooled by use of an ice bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oil was partitioned between dichloromethane and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NNC(=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 99728.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |